

thermodynamic properties of N-Butylformamide

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Compound of Interest		
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An In-depth Technical Guide to the Thermodynamic Properties of N-Butylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylformamide (C₅H₁₁NO) is a monoalkyl-substituted amide with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermodynamic properties is essential for process design, safety assessments, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the available thermodynamic data for **N-Butylformamide**, details the experimental protocols for their determination, and presents visual workflows for key experimental methodologies.

Core Thermodynamic Properties

The quantitative thermodynamic data for **N-Butylformamide** are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational methods, highlighting the need for further experimental validation.



Property	Symbol	Value	Unit	Source(s) & Notes
Molar Mass	М	101.15	g/mol	[2][3][4]
Normal Melting Point	Tfus	-38	°C	[2] (Calculated Property)
Normal Boiling Point	Tboil	199	°C	[2] (Calculated Property)
Enthalpy of Fusion at Standard Conditions	ΔfusH°	Data not available	kJ/mol	
Enthalpy of Vaporization at Standard Conditions	ΔvapH°	Data not available	kJ/mol	
Standard Enthalpy of Formation (gas)	ΔfH°gas	-178.64	kJ/mol	[2] (Joback Calculated Property)
Standard Gibbs Free Energy of Formation	ΔfG°	-18.91	kJ/mol	[2] (Joback Calculated Property)
Ideal Gas Heat Capacity	Cp,gas	Data not available	J/mol·K	[2]
Liquid Phase Heat Capacity	Cp,liquid	Data not available	J/mol·K	

Experimental Protocols

Detailed methodologies for the experimental determination of the key thermodynamic properties of **N-Butylformamide** are outlined below. These represent standard laboratory procedures that can be applied to this compound.



Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5][6] It is a powerful tool for determining heat capacity and the enthalpy of phase transitions.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans and lids
- Crimper for sealing pans
- Analytical balance (microgram sensitivity)
- High-purity N-Butylformamide sample
- High-purity indium standard for calibration

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The known melting point and enthalpy of fusion of indium serve as reference points.[7]
- Sample Preparation: Accurately weigh 5-10 mg of N-Butylformamide into a hermetic aluminum pan using an analytical balance. Seal the pan using a crimper to prevent any loss of sample due to evaporation.
- Reference Pan: Prepare an empty, sealed hermetic aluminum pan to be used as a reference.
- DSC Measurement:
 - Place the sample pan and the reference pan into the DSC cell.

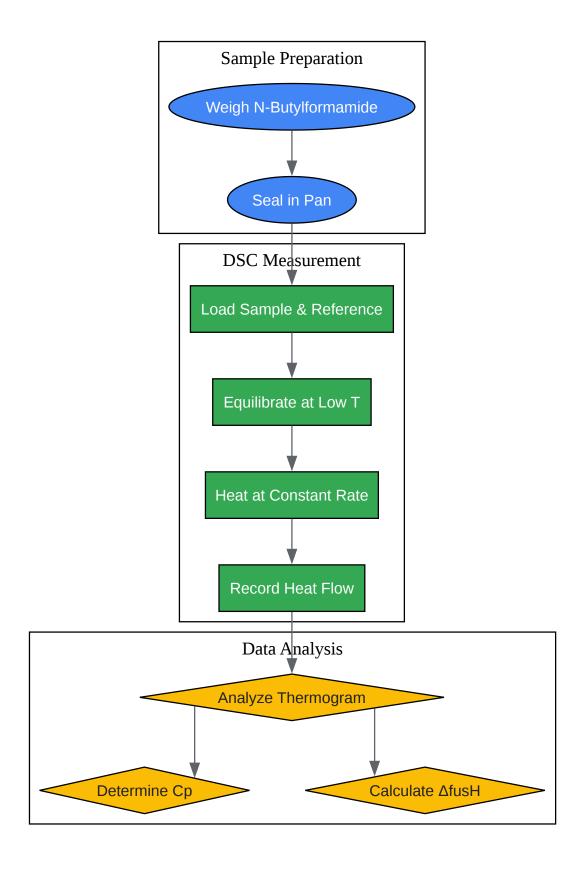
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- Equilibrate the system at a temperature well below the expected melting point of N-Butylformamide (e.g., -100 °C).
- Heat the sample and reference at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.
- Record the heat flow as a function of temperature.
- Data Analysis:
 - The heat capacity (Cp) is determined from the heat flow signal in the regions where no phase transition occurs.
 - The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the peak corresponding to the melting transition. The onset of the peak corresponds to the melting temperature (Tfus).





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Caption: Workflow for DSC Measurement.



Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance.[1] From this, the standard enthalpy of formation can be calculated using Hess's law.

Apparatus:

- · Bomb calorimeter
- Oxygen cylinder with pressure regulator
- Crucible
- · Nichrome ignition wire
- Cotton thread
- Analytical balance
- High-purity N-Butylformamide sample

Procedure:

- Sample Preparation: Accurately weigh approximately 1 g of **N-Butylformamide** into a crucible. A cotton thread of known mass is attached to the ignition wire and its end is submerged in the liquid sample.
- Assembly of the Bomb: Place the crucible in the bomb. The ignition wire is connected to the electrodes within the bomb.
- Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.
- Combustion: Ignite the sample by passing an electric current through the ignition wire.

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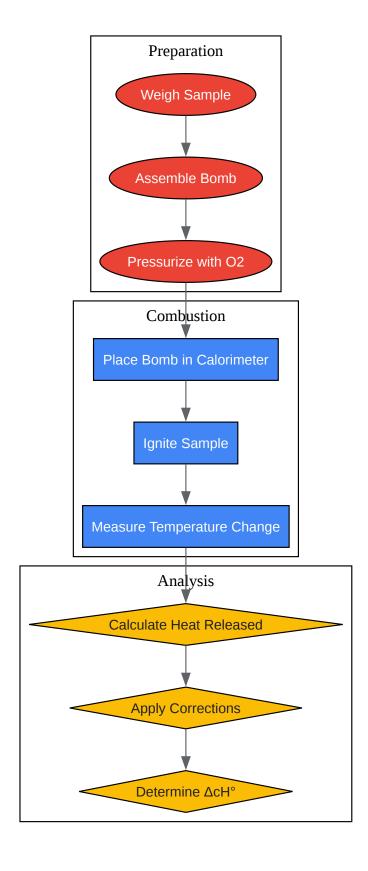


• Temperature Measurement: Record the temperature of the water in the calorimeter at regular intervals before and after combustion until a constant temperature is reached.

• Data Analysis:

- Calculate the heat released during combustion from the temperature change of the calorimeter and its heat capacity (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
- Corrections are made for the heat of combustion of the cotton thread and the formation of nitric acid.
- The enthalpy of combustion (ΔcH°) is then calculated per mole of **N-Butylformamide**.





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Caption: Workflow for Bomb Calorimetry.



Determination of Vapor Pressure and Enthalpy of Vaporization by the Static Method

The static method involves measuring the vapor pressure of a liquid in a closed, evacuated system at different temperatures.[8] The enthalpy of vaporization can then be determined using the Clausius-Clapeyron equation.

Apparatus:

- Thermostatted vessel
- Pressure transducer
- Temperature probe
- Vacuum pump
- Sample of N-Butylformamide

Procedure:

- Sample Introduction: Introduce a small amount of degassed N-Butylformamide into the vessel.
- Evacuation: Freeze the sample and evacuate the vessel to remove any air. The vessel is then sealed.
- Heating and Equilibration: The vessel is placed in a thermostat and heated to a desired temperature. The system is allowed to reach thermal and phase equilibrium.
- Measurement: Record the temperature and the corresponding vapor pressure.
- Repeat: Repeat the measurement at several different temperatures.
- Data Analysis:
 - Plot the natural logarithm of the vapor pressure (In P) versus the inverse of the absolute temperature (1/T).

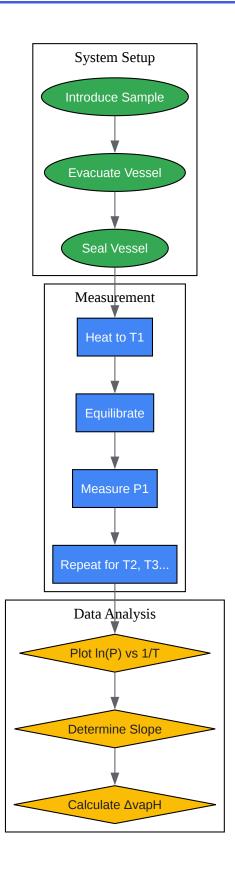
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 \circ According to the Clausius-Clapeyron equation, the slope of this plot is equal to - Δ vapH/R, where R is the ideal gas constant.





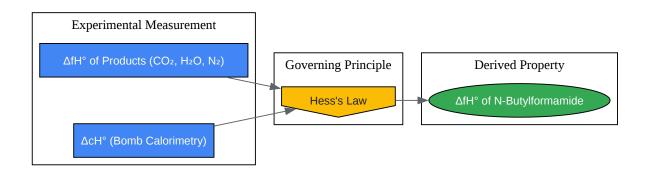
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Caption: Workflow for Vapor Pressure Measurement.



Logical Relationships in Thermodynamic Data

The various thermodynamic properties are interconnected. For example, the standard enthalpy of formation (ΔfH°), a fundamental property, can be determined from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2). This relationship is crucial for validating experimental data and for deriving properties that are difficult to measure directly.



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Caption: Derivation of Enthalpy of Formation.

Conclusion

The thermodynamic data for **N-Butylformamide** are not extensively characterized experimentally in the current literature. The available data are primarily based on computational estimations. This guide provides a summary of the known values and outlines the standard experimental protocols that can be employed to obtain accurate and reliable thermodynamic properties for this compound. The provided workflows offer a clear visual representation of these experimental procedures. Further experimental investigation is crucial for a complete thermodynamic characterization of **N-Butylformamide**, which will be invaluable for its application in research, drug development, and industrial processes.



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